molecular formula C10H16 B14523530 1,2,4,5,6,7,8,8a-Octahydroazulene CAS No. 62548-00-9

1,2,4,5,6,7,8,8a-Octahydroazulene

Cat. No.: B14523530
CAS No.: 62548-00-9
M. Wt: 136.23 g/mol
InChI Key: DXDINJQVDBAFQJ-UHFFFAOYSA-N
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Description

1,2,4,5,6,7,8,8a-Octahydroazulene is a bicyclic organic compound with the molecular formula C₁₀H₁₆. It is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color. The octahydroazulene structure is characterized by the saturation of the azulene ring system, resulting in a colorless compound. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5,6,7,8,8a-Octahydroazulene can be synthesized through several methods. One common approach involves the hydrogenation of azulene under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction typically proceeds as follows:

[ \text{Azulene} + 4H_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with palladium catalysts and operate under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5,6,7,8,8a-Octahydroazulene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium or platinum.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,2,4,5,6,7,8,8a-Octahydroazulene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,4,5,6,7,8,8a-Octahydroazulene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Azulene: The parent compound, known for its aromaticity and deep blue color.

    1,2,3,4,5,6,7,8-Octahydroazulene: A fully saturated derivative with different chemical properties.

    Guaia-1(10),11-diene: A structurally related compound with similar bicyclic ring system.

Uniqueness

1,2,4,5,6,7,8,8a-Octahydroazulene is unique due to its partially saturated ring system, which imparts distinct chemical reactivity and physical properties compared to fully saturated or aromatic derivatives. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1,2,4,5,6,7,8,8a-octahydroazulene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-2-5-9-7-4-8-10(9)6-3-1/h7,10H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDINJQVDBAFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCC=C2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516675
Record name 1,2,4,5,6,7,8,8a-Octahydroazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62548-00-9
Record name 1,2,4,5,6,7,8,8a-Octahydroazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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